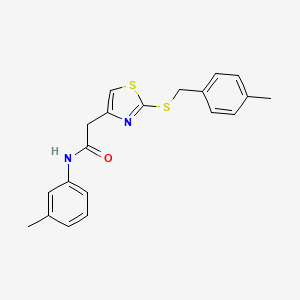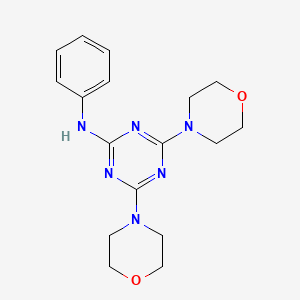
2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine is an organic compound with the molecular formula C17H22N6O2. It is a tertiary amine and is part of the organonitrogen compounds class . The IUPAC name for this compound is 4,6-bis(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine .
Molecular Structure Analysis
The molecular structure of 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine consists of a triazine ring substituted with two morpholinyl groups and one anilino group . The exact mass of the molecule is 342.18042397 g/mol .
Physical And Chemical Properties Analysis
2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine is a white crystalline powder . It has a melting point range of 166.0-177.0°C . The assay (non-aqueous acid-base titration) is between 96.0% and 104.0% .
Applications De Recherche Scientifique
Anticancer Applications
This compound and its derivatives have shown promise in anticancer therapy due to their potent bioactive properties. For instance, 1,3,5-triazine derivatives, incorporating morpholino and anilino groups, have demonstrated significant antitumor activities. These compounds target various kinases, showing potential as therapeutic agents against cancer by inhibiting cell proliferation and inducing apoptosis in cancer cells (Jain et al., 2020). Specifically, a novel synthesized series of s-triazine dipeptide derivatives displayed high cytotoxicity against human breast cancer cell lines, with one compound exhibiting an IC50 value of less than 1 µM against MCF-7 cells, highlighting its potential as a candidate for breast cancer therapy (Malebari et al., 2021).
Synthesis and Characterization
The synthesis and structural characterization of these compounds form a critical aspect of their scientific applications. Research has detailed the synthesis process, including reaction methodologies and conditions that yield various triazine derivatives. For example, a study on the title compound revealed insights into its crystal structure and the formation of intermolecular hydrogen bonds, which contribute to its biological activity (Li et al., 2005). Another research effort focused on the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, demonstrating the practical approach to obtaining these compounds and their potential applications (Chun-l, 2014).
Safety And Hazards
2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation persists, seek medical advice . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice .
Propriétés
IUPAC Name |
4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23/h1-5H,6-13H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAUGKLCEXBZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)
![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
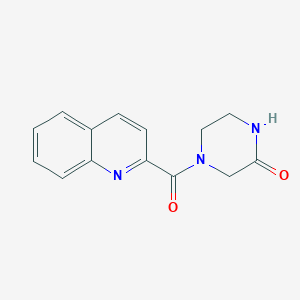
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)
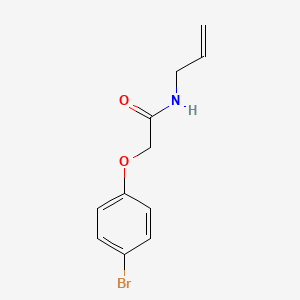
![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)
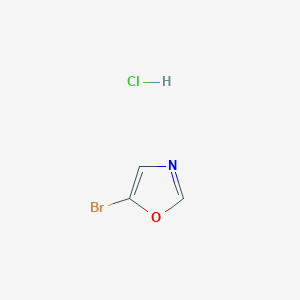
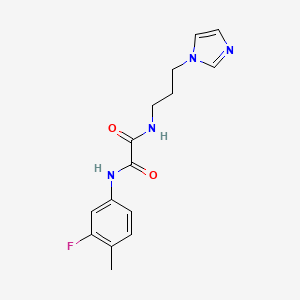
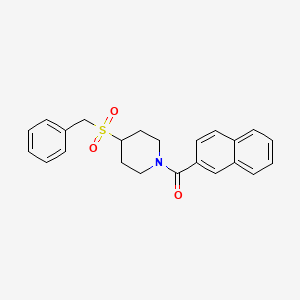
![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)
![N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2645620.png)
